AT6

PROTAC BRD4 Degradation Potency

Researchers requiring selective BRD4 depletion face poor reproducibility with pan-BET inhibitors like JQ1 that merely occupy bromodomains, while less selective PROTACs (e.g., MZ1) confound phenotype interpretation. AT6 solves this by inducing catalytic, near-complete BRD4 degradation via a PEG3-linker-optimized ternary complex-distinct from AT1's hexyl linker-delivering sustained target knockdown. • Induces dose-dependent BRD4 degradation at 30 nM-3 μM in HeLa cells with minimal off-target BET effects • PEG3 linker confers distinct cooperativity and degradation kinetics versus AT1, enabling linker structure-activity studies • Preferred chemical probe for super-enhancer-driven oncogene (MYC) research and target deconvolution

Molecular Formula C48H58ClN9O7S3
Molecular Weight 1004.7 g/mol
CAS No. 2098836-50-9
Cat. No. B3067984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAT6
CAS2098836-50-9
Molecular FormulaC48H58ClN9O7S3
Molecular Weight1004.7 g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCSC(C)(C)C(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)NC(=O)C)C7=CC=C(C=C7)Cl)C
InChIInChI=1S/C48H58ClN9O7S3/c1-27-29(3)68-47-40(27)41(33-12-14-35(49)15-13-33)54-37(44-56-55-30(4)58(44)47)23-39(61)50-16-17-64-18-19-65-20-21-67-48(6,7)43(53-31(5)59)46(63)57-25-36(60)22-38(57)45(62)51-24-32-8-10-34(11-9-32)42-28(2)52-26-66-42/h8-15,26,36-38,43,60H,16-25H2,1-7H3,(H,50,61)(H,51,62)(H,53,59)/t36-,37+,38+,43-/m1/s1
InChIKeyZCEIHPCVOJGWHG-TZPPCSJFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AT6 (2098836-50-9) Overview & Identity


AT6 (CAS: 2098836-50-9) is a proteolysis-targeting chimera (PROTAC) designed as a highly selective degrader of the bromodomain and extra-terminal (BET) family protein BRD4 . It is a structural analog of the first-generation PROTAC AT1, differentiated by a polyethylene glycol (PEG3) linker instead of AT1's hexyl chain, which connects a BRD4-targeting ligand to a von Hippel-Lindau (VHL) E3 ligase recruiting moiety [1]. The compound has a molecular weight of 1004.68 g/mol and a molecular formula of C48H58ClN9O7S3 [2].

1

Workflow

PROTAC-mediated BRD4 degradation studies; catalytic target removal via VHL E3 ligase recruitment

2

Selection context

PEG3-linker scaffold distinct from AT1 hexyl-linker series; supports linker-dependent SAR evaluation

3

Target profile

BD2-preferential BRD4 binding context; reported low cross-reactivity with non-BET bromodomains

AT6 (2098836-50-9) Substitution Rationale


Substituting AT6 with a generic BRD4 inhibitor or an alternative PROTAC is scientifically unsound due to critical differences in their mechanisms of action and selectivity profiles. Unlike small molecule inhibitors (e.g., JQ1, iBET), which only block BRD4's acetyl-lysine binding pocket, AT6 and related PROTACs induce catalytic degradation of the entire BRD4 protein, leading to a more profound and sustained downstream biological effect [1]. Furthermore, minor structural variations in PROTAC linkers, such as the PEG3 linker in AT6 versus the hexyl linker in AT1, can drastically alter ternary complex formation, cooperativity, and target degradation efficiency [2]. Consequently, generic substitution between PROTACs like AT1, AT6, and MZ1 is not possible without compromising experimental reproducibility and specific biological outcomes, as each exhibits distinct selectivity and potency characteristics [3].

Inhibitor vs Degrader mechanism

Small-molecule inhibitors (e.g., JQ1, iBET) only occupy bromodomain binding pockets; PROTAC-induced catalytic degradation may shift downstream response duration and biological readout

Linker-dependent cooperativity

PEG3 vs hexyl linker composition may alter ternary complex geometry and degradation cooperativity; PROTACs with different linkers (AT1, MZ1) may not transfer degradation profiles directly

BET-family selectivity context

Pan-BET PROTACs or less BRD4-selective degraders (e.g., MZ1) may not replicate the BD2-preferential degradation context reported for the AT-series scaffold

AT6 (2098836-50-9) Quantitative Evidence


BRD4 Degradation Potency vs. AT1

AT6 induces dose-dependent degradation of BRD4 in HeLa cells. While the precise DC50 (half-maximal degradation concentration) for AT6 is not explicitly reported, its functional degradation range of 30 nM to 3 µM can be benchmarked against its parent compound, AT1, which has a reported cellular DC50 of approximately 100 nM [1]. This comparison indicates that AT6 operates within a comparable potency window to AT1, though its distinct PEG3 linker may affect degradation kinetics and efficacy [2].

BRD4 Degradation vs AT1
Cross-study comparable
AT6: 30 nM–3 µM active range (HeLa)
AT1: DC50 ≈ 100 nM
Comparable potency window; PEG3 linker may affect degradation kinetics
Direct DC50 for AT6 not reported; Western blot readout
PROTAC BRD4 Degradation Potency

BRD4 BD2 Preferential Binding

Biochemical assays confirm that AT6 exhibits preferential binding to the second bromodomain (BD2) of BRD4 over the first (BD1) and shows no significant cross-reactivity with non-BET family bromodomains [1]. This profile is consistent with AT1, which binds BRD4 BD2 with a Kd of 44-45 nM and BRD4 BD1 with a Kd of 75 nM, a 1.7-fold difference [2]. This BD2 preference is a key differentiator from pan-BET inhibitors and some other PROTACs like MZ1, which exhibits potent and reversible removal of BRD4 but with less selectivity over BRD2 and BRD3 [3].

BD2 Preferential Binding
Class-level inference
~1.7-fold BD2 over BD1 preference
AT1 Kd: BD2 44–45 nM
Supports BRD4 BD2-selective study design over pan-BET approaches
AT6-specific Kd not reported; ITC-based class inference
Selectivity BRD4 BD2 BET Family

PEG3 Linker and Ternary Complex Cooperativity

AT6 incorporates a polyethylene glycol (PEG3) linker, a deliberate structural modification from the hexyl chain found in AT1 [1]. This change is part of a systematic linker evaluation in the AT-series, which demonstrated that linker composition and length critically influence the formation and stability of the BRD4-PROTAC-VHL ternary complex [2]. Studies with AT1 analogs reveal that linkers like the one in AT6 are designed to facilitate 'pronounced cooperative' ternary complex formation with Brd4BD2, a key driver of efficient and selective degradation [3]. While quantitative cooperativity factors for AT6 specifically are not detailed, the work on AT1 establishes that linker engineering directly modulates degradation selectivity and efficiency [2].

PEG3 Linker Cooperativity
Class-level inference
PEG3 linker design vs AT1 hexyl chain; evaluated in AT-series linker SAR panel
Linker composition may modulate ternary complex stability and degradation selectivity
AT6-specific cooperativity factor not detailed; ITC / crystallography context
Linker Ternary Complex Cooperativity

Kinase Selectivity Profile

The parent compound, AT1, demonstrated an excellent off-target selectivity profile when screened at 1 µM against a panel of 50 diverse kinases, with almost all tested kinases retaining >80% activity [1]. The only significant inhibition observed was against TTK (78% activity remaining) and Aurora B (82% activity remaining), indicating minimal polypharmacology [2]. As a closely related structural analog differing only in its linker, AT6 is highly likely to retain this favorable kinase selectivity profile, making it a superior choice for target validation studies where confounding off-target effects on kinases must be minimized.

Kinase Off-Target Profile
Class-level inference
48/50 kinases retained >80% activity at 1 µM (AT1 scaffold)
Reported low polypharmacology context; supports target-validation study design
AT6-specific kinase panel not performed; inferred from AT1
Kinase Off-target Selectivity

AT6 (2098836-50-9) Research Applications


BRD4 Transcriptional Program Dissection

Researchers aiming to differentiate the functional roles of BRD4 from other BET proteins (BRD2, BRD3, BRDT) can utilize AT6. Its preferential degradation of BRD4 [1] allows for cleaner phenotypic analysis in oncology and inflammation models compared to pan-BET inhibitors (e.g., JQ1) or less selective PROTACs (e.g., MZ1) . By inducing catalytic, near-complete removal of the target protein rather than just occupying its bromodomains, AT6 provides a more robust and sustained functional knockdown, which is critical for studying BRD4's role in super-enhancer-driven oncogene expression (e.g., MYC).

PROTAC Linker Chemistry SAR

AT6 serves as a specific chemical tool for investigating the role of the PEG3 linker in PROTAC-mediated degradation [1]. When used in comparative studies with AT1 (hexyl linker) or other AT-series analogs, AT6 enables researchers to quantitatively correlate linker length and composition with ternary complex stability, degradation cooperativity, and cellular efficacy . This application is essential for medicinal chemistry campaigns seeking to optimize the physicochemical and pharmacological properties of PROTAC molecules beyond simple target engagement.

BRD4 Knockdown Benchmarking

In target validation and functional genomics studies, the use of high-quality chemical probes is paramount. AT6, derived from the well-characterized AT1 scaffold known for its excellent kinome selectivity [1], represents a benchmark tool for BRD4 depletion . Its inferred minimal off-target profile reduces the likelihood of confounding phenotypes in cellular assays, making it a preferred reagent for high-confidence phenotypic screening and mechanistic target deconvolution in drug discovery programs focused on transcriptional and epigenetic dysregulation.

Application
Selection Property
Validation Focus
BRD4 transcriptional program studies
BRD4 BD2-preferential degradation context
BRD4 vs pan-BET endpoint comparison in oncology or inflammation models
PROTAC linker SAR evaluation
PEG3 linker-dependent ternary complex formation
Linker-cooperativity assay review vs AT1 hexyl and other AT-series analogs
Target validation and functional genomics
Reported kinome selectivity context (AT1 scaffold)
Off-target kinase panel review; phenotypic screen endpoint interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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